N-Ethenylethenamine

Description

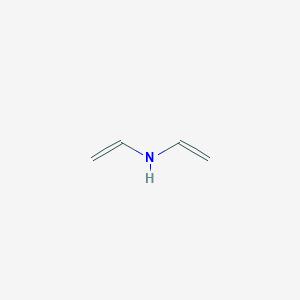

N-Ethenylethenamine (systematic name: this compound) is an organic compound belonging to the class of enamines, characterized by an amine group attached to an ethenyl (vinyl) moiety. Enamines like this compound are typically synthesized via condensation reactions between aldehydes/ketones and secondary amines, forming α,β-unsaturated amine derivatives . These compounds are of interest in organic synthesis due to their reactivity in cycloaddition reactions and as intermediates in pharmaceuticals and agrochemicals.

Properties

CAS No. |

44228-50-4 |

|---|---|

Molecular Formula |

C4H7N |

Molecular Weight |

69.11 g/mol |

IUPAC Name |

N-ethenylethenamine |

InChI |

InChI=1S/C4H7N/c1-3-5-4-2/h3-5H,1-2H2 |

InChI Key |

XTNMKCFFSXJRQE-UHFFFAOYSA-N |

Canonical SMILES |

C=CNC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethenylethenamine can be synthesized through several methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions. The reaction proceeds as follows:

CH3CHO+C2H5NH2→CH3CH(NH2)CH2CH3

Another method involves the reduction of N-ethylethanamide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds as follows:

CH3CH2CONH2+LiAlH4→CH3CH2NHCH2CH3

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of acetonitrile in the presence of ethylamine. This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethenylethenamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylacetamide using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: It can be reduced to form ethylamine using reducing agents like hydrogen gas (H2) in the presence of a nickel catalyst.

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Reduction: Hydrogen gas (H2) with a nickel catalyst.

Substitution: Alkyl halides such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: N-ethylacetamide.

Reduction: Ethylamine.

Substitution: Tertiary amines such as N,N-diethylethanamine.

Scientific Research Applications

N-Ethenylethenamine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It is used in the study of amine metabolism and enzyme interactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anesthetics and analgesics.

Industry: It is used as a precursor in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

N-Ethenylethenamine exerts its effects through interactions with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, readily donating its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and physiological processes.

Comparison with Similar Compounds

N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS 343569-94-8)

- Molecular Formula : C₉H₁₁N₃O₂

- Key Features : Contains a nitro-substituted pyridine ring conjugated to the ethenamine group. The (E)-stereochemistry enhances its planar structure, influencing electronic properties and reactivity in nucleophilic substitutions .

- Applications : Likely used in medicinal chemistry for designing kinase inhibitors due to the nitro-pyridine moiety’s electron-withdrawing effects.

N-Ethylethanamine (Diethylamine, CAS 109-89-7)

- Molecular Formula : C₄H₁₁N

- Key Features : A simple secondary amine with two ethyl groups. Exhibits higher basicity (pKa ~11) compared to N-Ethenylethenamine due to the absence of electron-withdrawing substituents .

- Applications : Industrial solvent, corrosion inhibitor, and precursor for rubber accelerators .

N-Ethyl-N-methyl-ethylamine (CAS 616-39-7)

- Molecular Formula : C₅H₁₃N

- Key Features : Tertiary amine with mixed alkyl substituents. Lower solubility in water (12 g/L at 20°C) compared to secondary amines like diethylamine, due to reduced hydrogen-bonding capacity .

- Hazards : Classified as harmful (Xn) with risk phrase R22 (harmful if swallowed) .

Physicochemical Properties

*Estimated values based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.